molecular formula C9H19NO2S B8799360 N-(Tert-butyl)-1-ethylcyclopropane-1-sulfonamide CAS No. 681808-55-9

N-(Tert-butyl)-1-ethylcyclopropane-1-sulfonamide

Cat. No. B8799360
M. Wt: 205.32 g/mol
InChI Key: WLKHXHDRAWIAQJ-UHFFFAOYSA-N
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Patent
US06878722B2

Procedure details

Step 28a) This compound was prepared form N-tert-Butyl-(3-chloro) propylsulfonamide (59 g, 276 mmol) and ethyl iodide (86.11 g, 552 mmol) according to the procedure of Steps 3Ib-3Ic (Example 2) described in the synthesis of N-tert-Butyl-(1-methyl) cyclopropylsulfonamide. The compound was used as crude: 1H NMR (CHLOROFORM-D) □ ppm 0.82 (m, 2H), 0.99 (t, J=7.48 Hz, 3H), 1.33 (m, 11H), 1.92 (q, J=7.53 Hz, 2H), 3.91 (s, 1H).
Quantity
59 g
Type
reactant
Reaction Step One
Quantity
86.11 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([NH:5][S:6]([CH2:9][CH2:10][CH2:11]Cl)(=[O:8])=[O:7])([CH3:4])([CH3:3])[CH3:2].[CH2:13](I)[CH3:14].C(NS(C1(C)CC1)(=O)=O)(C)(C)C>>[C:1]([NH:5][S:6]([C:9]1([CH2:13][CH3:14])[CH2:11][CH2:10]1)(=[O:8])=[O:7])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
59 g
Type
reactant
Smiles
C(C)(C)(C)NS(=O)(=O)CCCCl
Name
Quantity
86.11 g
Type
reactant
Smiles
C(C)I
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)NS(=O)(=O)C1(CC1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)NS(=O)(=O)C1(CC1)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.